Balanced Dual Potency: Comparable VEGFR-2 and Tie-2 Inhibition Versus TIE-2/VEGFR-2 kinase-IN-3
TIE-2/VEGFR-2 kinase-IN-2 demonstrates near-equipotent inhibition of VEGFR-2 and Tie-2 with pIC50 values of 8.61 and 8.56, respectively, representing a 1.1-fold potency difference (2.5 nM vs 2.8 nM) . In contrast, its close analog TIE-2/VEGFR-2 kinase-IN-3 shows a 2-fold potency disparity with IC50 values of 3.5 nM for VEGFR-2 and 6.9 nM for Tie-2 .
| Evidence Dimension | Biochemical kinase inhibition potency |
|---|---|
| Target Compound Data | VEGFR-2 pIC50 = 8.61 (IC50 ≈ 2.5 nM); Tie-2 pIC50 = 8.56 (IC50 ≈ 2.8 nM) |
| Comparator Or Baseline | TIE-2/VEGFR-2 kinase-IN-3: VEGFR-2 IC50 = 3.5 nM; Tie-2 IC50 = 6.9 nM |
| Quantified Difference | IN-2: VEGFR-2/Tie-2 potency ratio = 1.1; IN-3: ratio = 2.0 (approximately 2-fold more VEGFR-2-selective) |
| Conditions | Biochemical kinase inhibition assay; compound series includes benzimidazole derivatives |
Why This Matters
Near-equipotent dual inhibition ensures both angiogenic signaling pathways (VEGF/VEGFR-2 and Ang/Tie-2) are suppressed to comparable degrees, whereas VEGFR-2-skewed analogs may under-suppress the Tie-2 axis.
